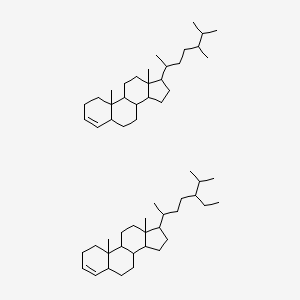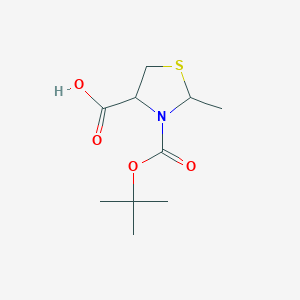
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. This compound is characterized by its unique sequence, which includes both standard and non-standard amino acids, such as 2-thiophene (2Thi) and xiHyp (xiHyp).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Halogenating agents like NBS for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH involves its interaction with specific molecular targets. The arginine residues may facilitate binding to negatively charged cell membranes, while the thiophene groups can participate in redox reactions. The peptide may modulate signaling pathways and protein-protein interactions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can be compared with other synthetic peptides with similar sequences:
H-DL-Arg-DL-Arg-DL-Hyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, resulting in different chemical reactivity.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, affecting its redox properties.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-Arg-OH: Contains only one thiophene group, altering its chemical behavior.
The unique combination of amino acids and functional groups in This compound
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)




![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



